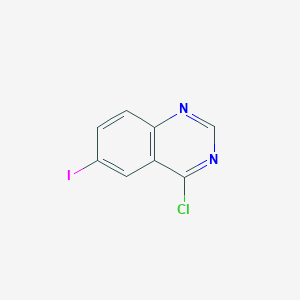
4-Chloro-6-iodoquinazoline
Cat. No. B131391
Key on ui cas rn:
98556-31-1
M. Wt: 290.49 g/mol
InChI Key: BDAIUOPDSRAOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08088766B2
Procedure details


To a stirred solution of anhydrous dimethyl foramide (DMF) (3.20 ml) in 1,2-dichloroethane (DCE) (10 ml), cooled in an ice-water bath, is added dropwise under nitrogen a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml). A white precipitate forms during the addition. After the end of addition the cold bath is removed and the reaction mixture is stirred at room temperature for 5 minutes. 6-Iodo-quinazolin-4-ol (5.0 g, 18 mmol) is added in portions via scoopula under nitrogen flow and the mixture is heated immediately to reflux. Heating is continued for 4.5 hours, followed by cooling to room temperature. The reaction mixture is poured into excess ice-water mixture (approximately 300 ml) and extracted with DCM (approximately 500 ml). The aqueous layer is further extracted with DCM (2×50 ml). The combined organic extracts are dried (Na2SO4) and concentrated under reduced pressure to yield 5.2 g (99%) of desired product as a tan solid.





[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four

Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
CN(C)C=O.[C:6]([Cl:11])(=O)[C:7](Cl)=O.[I:12][C:13]1[CH:14]=C2[C:20](=[CH:21][CH:22]=1)[N:19]=[CH:18][N:17]=C2O>ClCCCl>[Cl:11][C:6]1[C:7]2[C:20](=[CH:21][CH:22]=[C:13]([I:12])[CH:14]=2)[N:19]=[CH:18][N:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
5.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Three
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C2C(=NC=NC2=CC1)O
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred at room temperature for 5 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A white precipitate forms during the addition
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the end of addition the cold bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated immediately
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Heating
|
WAIT
|
Type
|
WAIT
|
|
Details
|
is continued for 4.5 hours
|
|
Duration
|
4.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (approximately 500 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer is further extracted with DCM (2×50 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts are dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC2=CC=C(C=C12)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.2 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
